3-Bromo-l-phenylalanine

描述

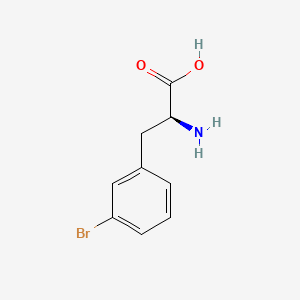

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376126 | |

| Record name | 3-bromo-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82311-69-1 | |

| Record name | 3-bromo-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-L-phenylalanine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the phenyl ring of L-phenylalanine imparts unique chemical properties, offering a reactive handle for further molecular elaboration and influencing the biological activity of resulting compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and known biological interactions of this compound, tailored for professionals in pharmaceutical and biochemical research.

Core Chemical Properties

This compound is a white to off-white or grey powder.[1][2] Its key chemical and physical properties are summarized in the table below, providing a convenient reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 244.09 g/mol | [3] |

| CAS Number | 82311-69-1 | [2][3] |

| Melting Point | 208 - 210 °C | [2] |

| Appearance | White to off-white/grey powder | [1][2] |

| Solubility | Slightly soluble in water. Soluble in 1N NaOH. | [2] |

| Optical Rotation | [α]²⁰/D = +3 ± 1° (c=2 in 1N NaOH) | [2] |

| ¹H NMR (CDCl₃, δ) | 8.32 (2H, s), 7.50-7.48 (2H, m), 7.34-7.29 (2H, m), 4.22 (1H, t, J=6.2 Hz), 3.13-3.11 (2H, m) | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the asymmetric synthesis starting from 3-bromobenzaldehyde, followed by the deprotection of a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. While a complete, unified experimental protocol is not available in a single source, the following outlines a key final step in its preparation.

Protocol: Deprotection of (S)-N-Boc-3-bromophenylalanine [4]

This procedure describes the removal of the Boc protecting group to yield the final this compound product.

Materials:

-

(S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid

-

4 M Hydrochloric acid in 1,4-dioxane (B91453)

-

Ether (Et₂O)

Procedure:

-

Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (5.0 g, 14.5 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (75 mL).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, a white precipitate will form.

-

Collect the white precipitate by filtration.

-

Wash the collected solid with ether (Et₂O).

-

The resulting product is (S)-2-amino-3-(3-bromophenyl)propionic acid (this compound) as a white solid. The product typically does not require further purification.

Yield: Approximately 89% (3.2 g).

Visualizations: Workflows and Pathways

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the asymmetric synthesis of this compound, starting from 3-bromobenzaldehyde. This represents a common strategy for the synthesis of non-natural amino acids.

References

3-Bromo-l-phenylalanine physical properties

An In-depth Technical Guide on the Physical Properties of 3-Bromo-L-phenylalanine

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the substitution of a bromine atom at the meta position (carbon 3) of the phenyl ring. This modification imparts unique chemical properties that make it a valuable tool in various scientific disciplines, including drug discovery, peptide synthesis, and biochemical research. Its applications range from serving as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, to its use in studies of protein synthesis and enzyme mechanisms.[1] This guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 244.09 g/mol | [3][4][5][6] |

| Appearance | White to off-white or grey crystalline powder | [1][3][6] |

| Melting Point | 208 - 210 °C | [1] |

| Optical Rotation | [α]²⁰/D = +3 ± 1° (c=2 in 1N NaOH) | [1] |

| Water Solubility | Slightly soluble. 15.38 mg/mL with sonication and pH adjusted to 3 with HCl. | [3][4][6][7][8] |

| DMSO Solubility | 5 mg/mL with sonication. | [3] |

| pKa | Data not available. For reference, the pKa values for the carboxyl and amino groups of L-phenylalanine are approximately 2.20 and 9.31, respectively.[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[8]

Materials:

-

(S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid

-

4 M Hydrochloric acid in 1,4-dioxane (B91453)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (5.0 g, 14.5 mmol) in a 1,4-dioxane solution of 4 M hydrochloric acid (75 mL).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Optical Rotation

Optical rotation is a key property for chiral molecules like this compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of this compound is prepared by dissolving a precisely weighed sample in a known volume of 1N NaOH to achieve a concentration of 2 g/100mL.

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the optical rotation is measured at 20°C using the sodium D-line.

-

The specific rotation is calculated based on the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

Visualizations

The following diagrams illustrate the synthesis workflow and the interrelation of the physical properties of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Interrelation of physical properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. p-Bromo-DL-phenylalanine 99% | 14091-15-7 [sigmaaldrich.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 82311-69-1 [chemicalbook.com]

- 9. Amino Acids [vanderbilt.edu]

In-Depth Technical Guide: 3-Bromo-L-phenylalanine (CAS No. 82311-69-1)

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

3-Bromo-L-phenylalanine is a synthetic amino acid derivative that serves as a versatile building block in pharmaceutical research and development. Its unique structure, featuring a bromine atom on the phenyl ring, imparts specific chemical properties that are highly advantageous in medicinal chemistry and peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 82311-69-1 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | White to off-white or grey powder |

| Melting Point | 208-210 °C |

| Purity | ≥95% |

| Solubility | Slightly soluble in water. |

| Storage | Store at 2-8 °C |

Synonyms

-

(S)-2-Amino-3-(3-bromophenyl)propanoic acid

-

H-Phe(3-Br)-OH

-

L-3-Bromophenylalanine

-

m-Bromo-L-phenylalanine

Applications in Research and Drug Development

This compound is a critical intermediate in the synthesis of novel therapeutics, particularly in the fields of neurology and inflammation. The bromine atom provides a reactive handle for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the introduction of diverse functional groups.

Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key starting material for the synthesis of complex molecular architectures. A prominent example is its use in the preparation of an intermediate for Lifitegrast, a drug used to treat dry eye disease.[1] The brominated phenyl ring allows for the construction of the intricate scaffolds required for biological activity.

Modulation of Biological Activity

The incorporation of this compound into peptide chains or small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. The bromine atom can affect lipophilicity, metabolic stability, and the binding affinity of the molecule to its biological target.

Research in Neurological Disorders

Derivatives of L-phenylalanine have been shown to modulate glutamatergic neurotransmission, a key process in the central nervous system. Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its ability to act as a partial agonist at NMDA receptors and to reduce presynaptic glutamate (B1630785) release.[2] This modulation of glutamatergic signaling pathways is a promising area of investigation for the treatment of neurological and psychiatric disorders.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is commonly used for the amine group of this compound during synthesis. A general procedure for its removal is as follows:

-

Dissolve the Boc-protected this compound in a suitable solvent (e.g., anhydrous dichloromethane).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the excess acid and solvent are removed under reduced pressure.

-

The resulting deprotected amino acid is often obtained as a salt (e.g., TFA salt) and can be used directly in the next step or neutralized with a base.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Activation and Coupling: In a separate vessel, activate the Fmoc-protected this compound (3-5 equivalents) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow it to react.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Suzuki-Miyaura Cross-Coupling

The bromine atom on this compound is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

-

Reaction Setup: In a reaction vessel, combine the N-protected this compound derivative, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Modulation of Glutamatergic Signaling

Research on brominated L-phenylalanine derivatives suggests a modulatory role in glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory. The proposed mechanism involves interaction with both NMDA and AMPA receptors.[2]

Caption: Modulation of glutamatergic signaling by brominated L-phenylalanine derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

References

Technical Guide: 3-Bromo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of 3-Bromo-L-phenylalanine, a key building block in modern pharmaceutical and biochemical research.

Core Molecular Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the meta position of the phenyl ring. This substitution imparts unique chemical properties that are advantageous for various research and development applications.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 244.08 g/mol | [1] |

| 244.09 g/mol | [2][3][4] | |

| 244.1 g/mol | [5] | |

| 244.10 g/mol | [6] | |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][5][6] |

| Monoisotopic Mass | 242.98949 Da | [1] |

| CAS Number | 82311-69-1 | [1][2][5] |

| IUPAC Name | (2S)-2-amino-3-(3-bromophenyl)propanoic acid | [1][6] |

| Appearance | White to off-white solid or grey powder | [5][6][7] |

| Melting Point | 208 - 210 °C | [5][6] |

| Solubility | H₂O: 15.38 mg/mL (ultrasonic, pH 3 with HCl) | [3] |

| DMSO: 5 mg/mL (ultrasonic) | [3] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in medicinal chemistry and biochemistry.

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of novel active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders.[1][2] The bromine atom can be functionalized through cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse chemical moieties to optimize drug efficacy.[1]

-

Peptide Synthesis : The compound is widely used in the creation of modified peptides.[2] Incorporating this compound can enhance the biological activity and stability of peptides, making them suitable for therapeutic applications or as probes to study protein-protein interactions.[2]

-

Biochemical Research : This amino acid analog is employed in studies of protein synthesis and enzyme mechanisms.[2] Its unique structure can help elucidate metabolic pathways and protein interactions.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization and application of this compound.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of this compound.

Methodology (Electrospray Ionization - Mass Spectrometry, ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the expected protonated molecule is [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., TOF, Orbitrap) will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible, with two major peaks separated by ~2 Da. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a custom peptide containing a this compound residue.

Methodology (Fmoc/tBu Strategy):

This protocol outlines the general steps for incorporating Fmoc-L-Phe(3-Br)-OH into a peptide sequence on a solid support resin.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Phe(3-Br)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

-

Add an activator base such as DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature to ensure complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Bromo-L-phenylalanine, a critical building block in pharmaceutical research and drug development. The unique properties conferred by the bromine substituent make this unnatural amino acid a valuable component in the synthesis of novel therapeutics. This document details established chemical synthesis routes, along with emerging enzymatic and metallaphotoredox methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Chemical Synthesis Pathway

The most common and well-established method for the synthesis of this compound involves a two-step process starting from commercially available this compound. This pathway relies on the protection of the amino group, typically with a tert-butyloxycarbonyl (Boc) group, followed by a deprotection step to yield the final product. This method is favored for its high yields and straightforward procedures.

Data Presentation: Chemical Synthesis

| Step | Reactants | Solvents | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |

| Boc Protection | This compound | Dioxane, Water | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Sodium bicarbonate | Not specified | 98 | >95 | >99 |

| Boc Deprotection | (S)-N-Boc-3-Bromophenylalanine | 1,4-Dioxane (B91453) | 4 M Hydrochloric acid | 16 | 89 | >98 (HPLC) | >99 |

Experimental Protocols: Chemical Synthesis

1.2.1. Boc Protection of this compound

-

Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Deionized water.

-

Procedure:

-

Dissolve this compound in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (3 equivalents) to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to isolate the (S)-N-Boc-3-Bromophenylalanine. The product is typically used in the next step without further purification.

-

1.2.2. Deprotection of (S)-N-Boc-3-Bromophenylalanine

-

Materials: (S)-N-Boc-3-Bromophenylalanine, 4 M Hydrochloric acid in 1,4-Dioxane, Diethyl ether (Et₂O).

-

Procedure:

-

Suspend (S)-N-Boc-3-Bromophenylalanine (e.g., 5.0 g, 14.5 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (75 mL).

-

Stir the suspension at room temperature for 16 hours.[1]

-

Monitor the reaction for the formation of a white precipitate.

-

Upon completion, collect the white precipitate by filtration.

-

Wash the collected solid with diethyl ether (Et₂O).

-

Dry the product under vacuum to afford this compound as a white solid. The product is often of sufficient purity and does not require further purification.[1]

-

Visualization: Chemical Synthesis Pathway

Caption: Chemical synthesis of this compound.

Enzymatic Synthesis Pathway

An alternative, greener approach to the synthesis of this compound utilizes the enzyme Phenylalanine Ammonia-Lyase (PAL). This biocatalytic method involves the stereoselective addition of ammonia (B1221849) to 3-bromo-cinnamic acid. PAL enzymes, often derived from microbial sources, offer high enantioselectivity and operate under mild reaction conditions.

Data Presentation: Enzymatic Synthesis

| Substrate | Enzyme Source | Key Parameters | Reaction Time (hours) | Conversion (%) | Enantiomeric Excess (ee %) |

| 3-bromo-cinnamic acid | Rhodotorula graminis (mutant) | pH 9.5-10.5, 37°C, High ammonia concentration | 24-48 | >90 (for 4-bromo) | >99 |

| Substituted cinnamic acids | Anabaena variabilis / Petroselinum crispum | Immobilized enzyme, Continuous flow | 0.33 (contact time) | 70-89 | High (not specified) |

Experimental Protocol: Enzymatic Synthesis (General)

-

Materials: 3-bromo-cinnamic acid, Phenylalanine Ammonia-Lyase (PAL) enzyme (e.g., from Rhodotorula graminis or immobilized), Ammonium (B1175870) source (e.g., ammonium carbonate or ammonium hydroxide), Buffer solution (e.g., Tris-HCl or bicarbonate buffer, pH 9.5-10.5).

-

Procedure:

-

Prepare a buffered solution with a high concentration of the ammonium source.

-

Dissolve the 3-bromo-cinnamic acid substrate in the buffered ammonia solution. The use of a co-solvent like DMSO may be necessary for poorly soluble substrates.

-

Add the Phenylalanine Ammonia-Lyase (free or immobilized) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

-

Monitor the reaction progress by HPLC, following the consumption of the substrate and the formation of the product.

-

Upon reaching desired conversion, terminate the reaction by removing the enzyme (if immobilized) or by acidification followed by extraction.

-

Purify the this compound from the reaction mixture using techniques such as crystallization or chromatography.

-

Visualization: Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of this compound.

Metallaphotoredox Synthesis Pathway

A modern and versatile approach for the synthesis of unnatural amino acids, including this compound, is through metallaphotoredox catalysis. This method typically involves a two-step process starting from a chiral building block like serine. The key step is a cross-electrophile coupling between a serine-derived bromoalkyl intermediate and an aryl halide, facilitated by a photocatalyst and a nickel catalyst.

Data Presentation: Metallaphotoredox Synthesis

| Aryl Halide | Serine Derivative | Catalysts | Solvent | Reaction Time (hours) | Yield (%) | Enantiomeric Excess (ee %) |

| Aryl Bromides | N-Boc-β-bromo-L-alanine methyl ester | Ir-photocatalyst, Ni(OAc)₂ | DME | 0.5 (flow) | 67-86 | >99 |

Experimental Protocol: Metallaphotoredox Synthesis (General)

-

Materials: N-Boc-L-serine methyl ester, Brominating agent (e.g., PBr₃ or Appel reaction conditions), 1,3-Dibromobenzene, Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Nickel catalyst (e.g., Ni(OAc)₂·4H₂O), Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), Base (e.g., lutidine), Silane (B1218182) (e.g., tris(trimethylsilyl)silane), Anhydrous solvent (e.g., DME).

-

Procedure:

-

Preparation of the β-bromoalanine derivative: Convert N-Boc-L-serine methyl ester to the corresponding β-bromoalanine derivative using a suitable brominating agent.

-

Cross-Coupling Reaction: a. In a glovebox, combine the aryl halide (e.g., 1,3-dibromobenzene), the β-bromoalanine derivative, the iridium photocatalyst, the nickel catalyst, the ligand, the base, and the silane in an anhydrous solvent. b. Degas the reaction mixture. c. Irradiate the mixture with a suitable light source (e.g., 385 nm LED) at a controlled temperature (e.g., 30°C). d. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction and perform a standard work-up involving extraction and washing. f. Purify the crude product by column chromatography.

-

Deprotection: Remove the Boc and methyl ester protecting groups to obtain this compound.

-

Visualization: Metallaphotoredox Synthesis Workflow

Caption: Metallaphotoredox synthesis workflow.

Purification and Analysis

Regardless of the synthetic route, the final product, this compound, typically requires purification and characterization to ensure it meets the stringent requirements for pharmaceutical applications.

Purification by Crystallization

-

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water/ethanol).

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Chiral HPLC Analysis for Enantiomeric Excess

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound.

-

Typical Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid or base to control pH). The exact composition will depend on the specific chiral column used.

-

Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

-

The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

-

Conclusion

This technical guide has outlined three primary synthetic pathways to this compound, each with its own set of advantages and considerations. The traditional chemical synthesis route offers high yields and is well-documented. The enzymatic approach provides a green and highly enantioselective alternative, while the metallaphotoredox method represents a cutting-edge technique with broad applicability for the synthesis of various unnatural amino acids. The choice of synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. For all methods, rigorous purification and analysis are paramount to ensure the final product's suitability for its intended applications in research and drug development.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-L-phenylalanine, a key amino acid derivative utilized in pharmaceutical research and peptide synthesis. Understanding the solubility of this compound is critical for its effective application in drug discovery, formulation development, and various biochemical assays. This document compiles available quantitative and qualitative solubility data, offers a detailed experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. As an amino acid derivative, its solubility is governed by factors such as the polarity of the solvent, the pH of the solution, temperature, and the presence of other solutes. The zwitterionic nature of amino acids means their solubility is often lowest at the isoelectric point and can be significantly increased in acidic or basic solutions.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents. It is important to note that comprehensive quantitative data for this specific compound is limited in publicly available literature. Therefore, qualitative descriptions are also included.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | Method/Conditions |

| Water | Not Specified | 15.38 mg/mL (63.01 mM) | Ultrasonic and pH adjusted to 3 with HCl[1] |

| Water | Not Specified | Slightly soluble | General observation[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL (20.48 mM) | Ultrasonic required[1] |

Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened solvent.

Due to the limited quantitative data for this compound, the solubility of the parent amino acid, L-phenylalanine, is provided in the table below for comparative purposes. The introduction of a bromine atom to the phenyl ring is expected to increase the molecule's hydrophobicity, which may lead to lower solubility in polar solvents like water and higher solubility in some organic solvents compared to L-phenylalanine.

Table 2: Comparative Solubility of L-Phenylalanine

| Solvent System | Temperature (°C) | Solubility (g/L) |

| Water | 0 | 19.8 |

| Water | 25 | 26.9 |

| Water | 50 | 44.3 |

| Water | 75 | 66.2 |

| Water | 100 | 99.0 |

| Ethanol | Not Specified | Insoluble to very slightly soluble |

| Methanol | Not Specified | Very slightly soluble |

| Formic Acid | Not Specified | Freely soluble |

| Dilute Mineral Acids | Not Specified | Slightly soluble |

| Alkali Hydroxide Solutions | Not Specified | Slightly soluble |

| Ethyl Ether | Not Specified | Insoluble |

| Benzene | Not Specified | Insoluble |

Data for L-phenylalanine is provided as a surrogate due to the structural similarity.[5]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Isothermal shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (0.22 µm). Filtration is often preferred to ensure all solid particles are removed.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mM.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Logical workflow for the selection of a suitable solvent for this compound.

References

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-L-phenylalanine (CAS No: 82311-69-1). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom on the phenyl ring.[1] This modification makes it a valuable intermediate in pharmaceutical research and peptide synthesis, particularly for developing drugs targeting neurological disorders.[1][2] Its unique structure allows for further functionalization through various cross-coupling reactions, which is advantageous in medicinal chemistry.[1]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 82311-69-1 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][4][5] |

| Molecular Weight | ~244.09 g/mol | [4][6] |

| Appearance | White to off-white or grey solid powder | [2][4][] |

| Melting Point | 208 - 210 °C | [2][] |

| Boiling Point | 368.4 ± 32.0 °C (Predicted) | [3][] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [3][] |

| Solubility | Slightly soluble in water.[3][8] Soluble in H₂O at 15.38 mg/mL with ultrasonic and pH adjustment to 3 with HCl. Soluble in DMSO at 5 mg/mL with ultrasonic.[4] | [3][4][8] |

| Purity | ≥ 98% (HPLC) or ≥ 99% (HPLC) depending on supplier | [2][] |

Stability Profile

Incompatible Materials: To prevent degradation, avoid contact with:

Hazardous Decomposition Products: Under fire conditions, decomposition may produce hazardous fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen bromide (HBr) gas.[9]

Caption: Logical flow of compound stability.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The compound should be stored in a tightly sealed container to prevent moisture ingress and contamination.[5][9][10] A summary of storage recommendations from various suppliers is provided below. For long-term storage, colder temperatures are consistently recommended.

| Condition | Temperature | Duration | Form | Source(s) |

| General Storage | Room Temperature | Not Specified | Solid | [3] |

| Short-Term Storage | 0 - 8 °C | Not Specified | Solid | [2] |

| Short-Term Storage | 2 - 8 °C | Not Specified | Solid | [] |

| Long-Term Storage | 4 °C | 2 years | Solid (Powder) | [4][6] |

| Long-Term Storage | -20 °C | 3 years | Solid (Powder) | [4][6] |

| Stock Solution | -20 °C | 1 month | In Solvent | [4][6] |

| Stock Solution | -80 °C | 6 months | In Solvent | [4][6] |

When preparing stock solutions, it is advised to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4][6] If water is used as the solvent, the solution should be filtered and sterilized before use.[4]

Handling and Safety Precautions

This compound is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12] Therefore, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Handle with chemical-impermeable gloves. Wear protective clothing to prevent skin contact.[5][10][11]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator.[5][11]

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke when handling the product.[11]

Caption: Decision workflow for safe handling.

Experimental Protocols

While specific protocols for stability testing of this compound were not found in the surveyed literature, a representative synthetic protocol provides insight into its chemical handling.

Example Synthesis of (S)-2-amino-3-(3-bromophenyl)propionic acid:

This procedure describes the deprotection of a Boc-protected precursor to yield the final product.

-

Starting Material: (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (5.0 g, 14.5 mmol).

-

Reagent: 4 M Hydrochloric acid in a 1,4-dioxane (B91453) solution (75 mL).

-

Procedure:

-

Suspend the starting material in the hydrochloric acid/dioxane solution.

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

-

Outcome: This reaction removes the tert-butoxycarbonyl (Boc) protecting group, yielding this compound.

This protocol illustrates the compound's stability in a strong acidic solution (4M HCl in dioxane) at room temperature for an extended period (16 hours), which is indicative of its general robustness under these specific conditions. However, dedicated, quantitative stability studies under various stress conditions (e.g., heat, light, humidity, different pH values) would be necessary to fully characterize its degradation profile.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 82311-69-1 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. chemwhat.com [chemwhat.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-L-phenylalanine, a key building block in pharmaceutical research and peptide synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound. This information is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

| ¹H NMR (400 MHz, MeOD) | |

| Chemical Shift (δ) ppm | Assignment |

| 7.55 | Aromatic CH |

| 7.46 | Aromatic CH |

| 7.30 | Aromatic CH |

| 7.23 | Aromatic CH |

| 4.18 | α-CH |

| 3.29 | β-CH₂ |

| 3.10 | β-CH₂ |

| ¹³C NMR (101 MHz, MeOD) | |

| Chemical Shift (δ) ppm | Assignment |

| 171.8 | Carbonyl (C=O) |

| 138.8 | Aromatic C |

| 132.3 | Aromatic CH |

| 131.8 | Aromatic CH |

| 130.0 | Aromatic CH |

| 128.8 | Aromatic CH |

| 123.1 | Aromatic C-Br |

| 55.0 | α-CH |

| 36.1 | β-CH₂ |

Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3064 | Aromatic C-H stretch |

| 2927 | Aliphatic C-H stretch |

| 1589 | N-H bend (amine) |

| 1519 | C=C stretch (aromatic) |

| 1407 | C-O stretch or O-H bend (carboxylic acid) |

| 1341 | C-N stretch |

| 1251 | O-H bend or C-O stretch |

| 1070 | C-Br stretch |

Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, confirming its elemental composition.

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ (C₉H₁₁⁷⁹BrNO₂) | 243.9973 |

| Found m/z for [M+H]⁺ | 243.9971 |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in an appropriate deuterated solvent, such as Methanol-d₄ (MeOD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

¹H NMR: The spectrum is acquired at 400 MHz. A sufficient number of scans are collected to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: The spectrum is acquired at 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For solid-state analysis, a small amount of the powdered this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.

-

The solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The instrument is calibrated to ensure high mass accuracy.

-

The spectrum is acquired over a relevant mass-to-charge (m/z) range. The high resolution allows for the determination of the exact mass, which is then compared to the calculated mass based on the elemental formula.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

The Biological Activity of 3-Bromo-L-phenylalanine: A Technical Guide for Researchers

Abstract

3-Bromo-L-phenylalanine is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural properties, conferred by the introduction of a bromine atom to the phenyl ring of L-phenylalanine, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its role as a substrate for amino acid transporters and its potential as a modulator of enzymatic and neuronal signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound is a non-proteinogenic amino acid that serves as a key intermediate in the synthesis of complex biologically active molecules.[1] The presence of the bromine atom at the meta position of the phenyl ring alters the electronic and steric properties of the molecule compared to its parent amino acid, L-phenylalanine. This modification can influence a compound's lipophilicity, metabolic stability, and binding affinity for biological targets such as enzymes and receptors.[2] Consequently, this compound is frequently utilized in structure-activity relationship (SAR) studies to optimize the pharmacological profiles of lead compounds.[3] While direct and extensive biological data on this compound is limited, significant insights can be drawn from the study of its closely related analogs, particularly 3,5-Dibromo-L-phenylalanine. This guide will synthesize the available information and provide a framework for future research.

Interaction with Amino Acid Transporters

A key aspect of the biological activity of this compound is its interaction with amino acid transporters, which are crucial for nutrient uptake and are often overexpressed in cancer cells.

L-type Amino Acid Transporter 1 (LAT1)

This compound has been identified as a substrate for the L-type Amino Acid Transporter 1 (LAT1), a transporter responsible for the uptake of large neutral amino acids.[4] LAT1 is a particularly attractive target for drug delivery, especially in oncology, due to its high expression in various cancer types, including glioma and breast cancer, and its role in transporting amino acid-based drugs and prodrugs across the blood-brain barrier.[4][5]

Studies on meta-substituted phenylalanine analogs, a class to which this compound belongs, have suggested that substitution at this position can enhance the affinity for LAT1.[6] This characteristic makes this compound a valuable component for the design of targeted therapies that selectively accumulate in tumor cells.

Inferred Biological Activities from Structural Analogs

The biological activities of halogenated phenylalanines can be significantly influenced by the number and position of the halogen atoms. Extensive research on the di-brominated analog, 3,5-Dibromo-L-phenylalanine, provides a strong basis for inferring the potential neuropharmacological properties of this compound.

Potential Neuroactivity: Modulation of the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and is implicated in numerous neurological disorders. 3,5-Dibromo-L-phenylalanine has been shown to be a polyvalent modulator of glutamatergic transmission, exhibiting neuroprotective and anti-seizure properties.[7] Its mechanisms of action include:

-

Partial agonism at the N-methyl-D-aspartate (NMDA) receptor.

-

Inhibition of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.

-

Reduction of presynaptic glutamate (B1630785) release. [7][8]

Given these findings, it is plausible that this compound exerts similar, albeit likely less potent, modulatory effects on the glutamatergic system. Further investigation is warranted to characterize its specific interactions with glutamate receptors and its potential as a neuroprotective agent.

Potential as an Enzyme Inhibitor

Halogenated and other substituted phenylalanine analogs have been investigated as inhibitors of various enzymes, particularly those involved in aromatic amino acid metabolism.

Aromatic Amino Acid Hydroxylases

The family of aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are critical for the synthesis of neurotransmitters and other essential biomolecules.[9] Substituted phenylalanine analogs have been shown to inhibit these enzymes. For example, p-chlorophenylalanine is a known inhibitor of TPH.[10] While direct inhibitory data for this compound on these enzymes is not currently available, its structural similarity to known inhibitors suggests it may act as a competitive or allosteric inhibitor.

Quantitative Data Summary

| Compound | Target | Assay | Activity | Value | Reference |

| 3,5-Dibromo-L-phenylalanine | NMDA Receptor | Patch-clamp on rat cerebrocortical neurons | Partial Agonist | EC₅₀: 331.6 ± 78.6 µM | [8] |

| 3,5-Dibromo-L-phenylalanine | AMPA/Kainate Receptors | Patch-clamp on rat cerebrocortical neurons | Inhibition of mEPSC frequency | IC₅₀: 29.4 ± 4.3 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on protocols used for its analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., U87 glioblastoma, MCF-7 breast cancer)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

LAT1-Mediated Cellular Uptake Assay

This protocol measures the uptake of a radiolabeled substrate of LAT1 in the presence of this compound to determine its inhibitory constant (Ki).

Materials:

-

HEK293 cells stably expressing human LAT1 (HEK-hLAT1)

-

Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-Leucine)

-

This compound

-

Uptake buffer (e.g., Hank's Balanced Salt Solution)

-

Scintillation fluid and counter

Procedure:

-

Culture HEK-hLAT1 cells in appropriate multi-well plates.

-

Wash cells with uptake buffer.

-

Incubate cells with varying concentrations of this compound and a fixed concentration of [¹⁴C]-L-Leucine for a defined period (e.g., 1-5 minutes).

-

Terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the Ki value by analyzing the inhibition of radiolabeled substrate uptake at different concentrations of this compound using competitive inhibition models.

Electrophysiological Recording (Patch-Clamp)

This protocol is for assessing the modulatory effects of this compound on glutamate receptors in cultured neurons, based on the methods used for 3,5-Dibromo-L-phenylalanine.

Materials:

-

Primary rat cerebrocortical neurons

-

Whole-cell patch-clamp setup

-

External and internal recording solutions

-

This compound

-

Agonists and antagonists for glutamate receptors (e.g., NMDA, AMPA)

Procedure:

-

Prepare primary neuronal cultures from rat cerebral cortices.

-

Perform whole-cell voltage-clamp recordings from cultured neurons.

-

Record baseline spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs).

-

Perfuse the cells with varying concentrations of this compound and record the changes in the amplitude and frequency of sEPSCs and mEPSCs.

-

Apply specific glutamate receptor agonists in the presence and absence of this compound to determine its effect on receptor activation.

-

Analyze the data to determine EC₅₀ or IC₅₀ values for the effects on different components of glutamatergic transmission.

Visualizations

Signaling Pathways and Workflows

Conclusion

This compound is a valuable chemical entity in drug discovery, primarily serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its established interaction with the LAT1 transporter highlights its potential for targeted drug delivery to cancer cells and the central nervous system. While direct evidence of its specific biological activities is still emerging, the well-characterized neuropharmacological profile of its di-brominated analog, 3,5-Dibromo-L-phenylalanine, provides a strong rationale for investigating this compound as a modulator of glutamatergic neurotransmission. Future research should focus on elucidating its specific molecular targets, quantifying its inhibitory or modulatory effects, and exploring its therapeutic potential in preclinical models of cancer and neurological disorders. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

- 1. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromopyruvate Suppresses the Malignant Phenotype of Vemurafenib-Resistant Melanoma Cells [mdpi.com]

3-Bromo-L-phenylalanine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 3-Bromo-L-phenylalanine, a key intermediate in pharmaceutical research and development.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[4] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

It is crucial to avoid direct contact, inhalation, and ingestion.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 82311-69-1 | [1][6] |

| Molecular Formula | C9H10BrNO2 | [1][6] |

| Molecular Weight | 244.09 g/mol | [6][7] |

| Appearance | White to off-white or grey solid/powder | [1][7] |

| Melting Point | 208 - 210 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in 1N NaOH. | [1][8][9] |

| Storage Temperature | Room temperature or refrigerated (0-8 °C) | [1][10] |

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure risks.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][11]

-

Use non-sparking tools to prevent electrostatic discharge.[6][11]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against eye irritation from dust or splashes.[6][13] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. | Prevents skin contact and irritation.[5][6] |

| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[14] |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | Prevents respiratory tract irritation.[6][12] |

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6][11] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11] |

Accidental Release Measures

In case of a spill, adhere to the following procedure:

-

Evacuate: Evacuate personnel from the immediate area.[11]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[6][11] Avoid allowing the chemical to enter drains.[6][11]

-

Clean-up:

-

Decontaminate: Wash the spill area thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[6] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[6]

Toxicological Information

| Toxicity Data | Value |

| Acute Toxicity | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Given the lack of comprehensive data, this compound should be handled with the utmost care, assuming it may have uncharacterized hazardous properties.

Experimental Protocols

Detailed experimental protocols for the determination of the safety parameters of this compound are not publicly available. The information presented in this guide is derived from standard Safety Data Sheets (SDS), which summarize the results of such studies without detailing the methodologies. The hazard classifications are based on standardized criteria such as those outlined by the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: A standard workflow for safely handling chemical reagents.

Caption: Decision pathway for first aid response to chemical exposure.

Caption: A logical diagram for selecting appropriate PPE.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. This compound | 82311-69-1 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. peptide.com [peptide.com]

- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

A Technical Guide to 3-Bromo-L-phenylalanine for Researchers and Drug Development Professionals

An in-depth examination of the properties, commercial availability, and applications of 3-Bromo-L-phenylalanine, a key building block in modern pharmaceutical research and development.

This technical guide provides a comprehensive overview of this compound, a non-natural amino acid derivative that has garnered significant interest in the scientific community. Its unique structural and chemical properties make it a valuable tool in drug discovery, particularly in the synthesis of novel therapeutics and the exploration of complex biological pathways. This document serves as a detailed resource for researchers, medicinal chemists, and professionals in the drug development sector, offering insights into its commercial sourcing, key technical data, and practical applications.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application, whether it be for initial screening compounds or for more demanding cGMP-compliant syntheses. Below is a compilation of data from various suppliers to aid in the procurement process.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation | Appearance |

| Chem-Impex | ≥ 98% (HPLC) | 82311-69-1 | C₉H₁₀BrNO₂ | 244.1 | 208 - 210 | [a]²⁰/D = 3 ± 1° (c=2 in 1N NaOH) | Grey powder |

| Thermo Scientific | 95% | 82311-69-1 | C₉H₁₀BrNO₂ | 244.09 | Not specified | Not specified | Not specified |

| MedChemExpress | Not specified | 82311-69-1 | C₉H₁₀BrNO₂ | 244.09 | Not specified | Not specified | White to off-white solid |

| APExBIO | Not specified | 82311-69-1 | C₉H₁₀BrNO₂ | 244.09 | Not specified | Not specified | Solid |

| Sigma-Aldrich | 95% | 82311-69-1 | C₉H₁₀BrNO₂ | 244.09 | Not specified | Not specified | Solid |

| BOC Sciences | ≥ 99% (HPLC) | 82311-69-1 | C₉H₁₀BrNO₂ | 244.10 | 208-210 | Not specified | Grey powder |

Note: The data presented in this table is compiled from publicly available information from the respective suppliers and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date specifications.

Key Applications in Research and Drug Development

This compound's utility in the pharmaceutical sciences is multifaceted, primarily stemming from the presence of the bromine atom on the phenyl ring. This halogen atom serves as a versatile synthetic handle for a variety of chemical transformations and can also influence the pharmacological properties of a molecule.

Building Block for Active Pharmaceutical Ingredients (APIs)

The bromine atom in this compound provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][3][4][5] This approach is instrumental in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

A prominent example of its application is in the synthesis of Lifitegrast (B1675323), a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease.[6][7][8][9][10] While the exact commercial synthesis of Lifitegrast is proprietary, the general synthetic strategy involves the coupling of a protected this compound derivative with other key intermediates.

Peptide Synthesis

This compound can be incorporated into peptides to introduce unique structural and functional properties.[11] The bromo-functionalized side chain can serve as a probe for studying peptide-protein interactions or as a site for further chemical modification. The incorporation of this non-natural amino acid is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, using an appropriately protected form of the amino acid, such as Fmoc-3-Bromo-L-phenylalanine.[2][12][13][14][15][16]

Modulation of Biological Pathways

Halogenated derivatives of L-phenylalanine have been shown to modulate glutamatergic synaptic transmission.[1][17][18] Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its ability to act as a partial agonist at the NMDA receptor and to depress presynaptic glutamate (B1630785) release, while also blocking AMPA/kainate receptors.[1][17] This suggests that this compound may also possess neuromodulatory properties and could be a valuable tool for investigating neurological disorders where glutamate signaling is dysregulated.[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Synthesis of this compound

A general procedure for the deprotection of a Boc-protected precursor to yield this compound is as follows:

Materials:

-

(S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid

-

4 M Hydrochloric acid in 1,4-dioxane

-

Diethyl ether (Et₂O)

Procedure:

-

Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, a white precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with diethyl ether (Et₂O).

-

Dry the resulting white solid, which is (S)-2-amino-3-(3-bromophenyl)propionic acid (this compound), under vacuum. The product typically does not require further purification.

General Protocol for Suzuki-Miyaura Cross-Coupling